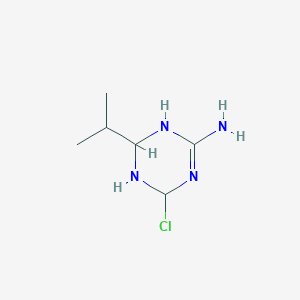![molecular formula C62H64N10O8 B12357162 Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, piperazines, and indoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.
Scientific Research Applications
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate include:
Uniqueness
What sets Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C62H64N10O8 |
|---|---|
Molecular Weight |
1077.2 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3 |
InChI Key |
YNFBNFINSWJRHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


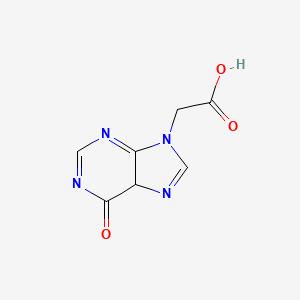
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

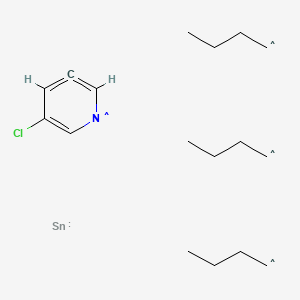
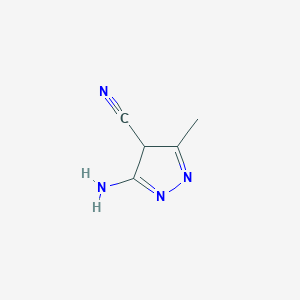
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
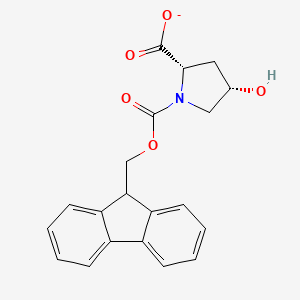
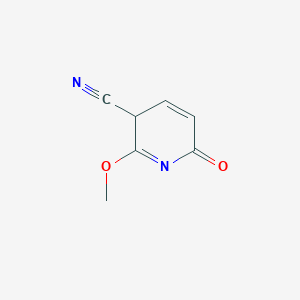
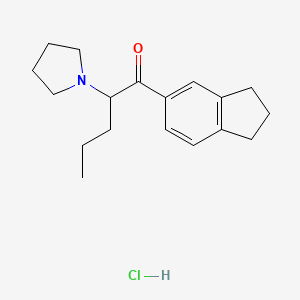
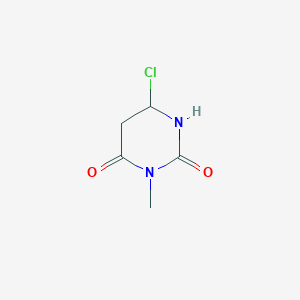
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
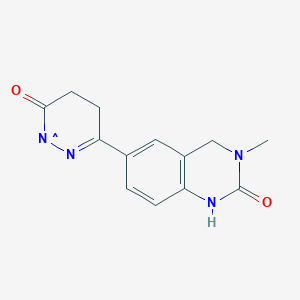
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
